N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a morpholinopyrimidine moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Morpholinopyrimidine Moiety: This step involves the reaction of 2-methyl-4-chloropyrimidine with morpholine under reflux conditions to form 2-methyl-6-morpholinopyrimidine.
Amidation Reaction: The 2-methyl-6-morpholinopyrimidine is then reacted with 2-bromoethylamine to form the intermediate N-(2-bromoethyl)-2-methyl-6-morpholinopyrimidine.
Coupling with Thiophene-2-carboxylic Acid: The final step involves the coupling of the intermediate with thiophene-2-carboxylic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The morpholinopyrimidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted morpholinopyrimidine derivatives.
Scientific Research Applications
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in studies involving cell signaling pathways and molecular interactions.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-morpholinopyrimidine: Shares the morpholinopyrimidine moiety but lacks the thiophene and amide groups.
Thiophene-2-carboxamide: Contains the thiophene and amide groups but lacks the morpholinopyrimidine moiety.
Uniqueness
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is unique due to the combination of the morpholinopyrimidine moiety with the thiophene and amide groups. This unique structure allows it to interact with a diverse range of molecular targets and exhibit a variety of biological activities.
Properties
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-12-19-14(11-15(20-12)21-6-8-23-9-7-21)17-4-5-18-16(22)13-3-2-10-24-13/h2-3,10-11H,4-9H2,1H3,(H,18,22)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWCGKKLFXTASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.